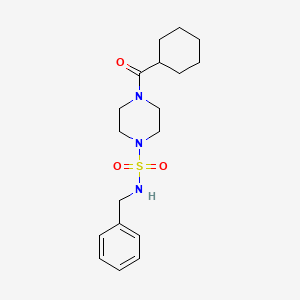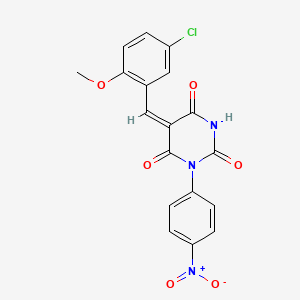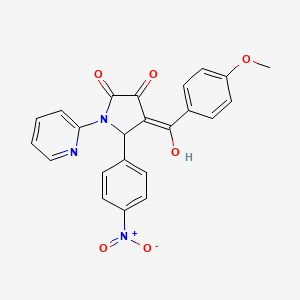![molecular formula C14H21N3O3 B5292702 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5292702.png)
1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is also known as CYM-53093 and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol involves the inhibition of DPP-4 and GSK-3 enzymes. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a role in glucose homeostasis. Inhibition of DPP-4 leads to increased levels of GLP-1, which in turn leads to increased insulin secretion and decreased glucagon secretion. GSK-3 is an enzyme that plays a role in the regulation of glucose metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 leads to increased insulin sensitivity and decreased inflammation.
Biochemical and Physiological Effects
1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been found to have several biochemical and physiological effects. It has been shown to increase insulin secretion and decrease glucagon secretion, leading to improved glucose homeostasis. The compound has also been found to improve insulin sensitivity and decrease inflammation, which are important factors in the pathogenesis of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target enzymes. However, the compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective analogs of the compound. Additionally, the compound could be studied in combination with other drugs to improve its effectiveness. Finally, the pharmacokinetics and pharmacodynamics of the compound could be further investigated to optimize its dosing and administration.
Méthodes De Synthèse
The synthesis of 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with 1,4-diazepane-2,5-dione. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydroxymethylamine hydrochloride to obtain the final product.
Applications De Recherche Scientifique
1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of diseases such as cancer, diabetes, and inflammation. The compound has been found to inhibit the activity of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3), which are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-9-14(20)4-1-6-17(7-5-14)13(19)12-8-11(15-16-12)10-2-3-10/h8,10,18,20H,1-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEJPZFVUKQBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=NNC(=C2)C3CC3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292624.png)
![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5292631.png)

![{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid](/img/structure/B5292640.png)


![N-1,3-benzodioxol-5-yl-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5292662.png)

![3-{3-[2-(methylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5292681.png)
![N-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanesulfonamide dihydrochloride](/img/structure/B5292690.png)

![2,6-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5292709.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane](/img/structure/B5292732.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]propyl}pyrazine](/img/structure/B5292739.png)